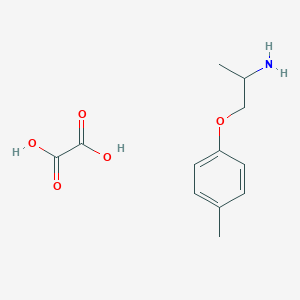

1-(p-Tolyloxy)propan-2-amine oxalate

Description

Properties

IUPAC Name |

1-(4-methylphenoxy)propan-2-amine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.C2H2O4/c1-8-3-5-10(6-4-8)12-7-9(2)11;3-1(4)2(5)6/h3-6,9H,7,11H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNLLONULDBAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(C)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Aryloxypropanamine Structural Class in Medicinal Chemistry and Organic Synthesis

The aryloxypropanamine scaffold is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of pharmacologically active agents. This structural class is characterized by an aryloxy group connected to a propanamine backbone. A notable example within this class is Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of attention deficit hyperactivity disorder (ADHD). wikipedia.org The tolyloxy (methylphenoxy) group, in particular, is a key feature in derivatives like Tomoxetine, where its position on the phenyl ring (ortho, meta, or para) can influence the compound's activity and impurity profile. prepchem.comacs.org

Derivatives of the broader aryloxypropanolamine class have been investigated for their potent activity as β3-adrenergic receptor agonists. google.com This activity suggests potential therapeutic applications in the treatment of obesity and type II diabetes by stimulating thermogenesis and modifying fat catabolism. google.com The versatility of the aryloxypropanamine structure allows for extensive modification, making it a valuable template for the design of new chemical entities with tailored pharmacological profiles.

The Significance of Oxalate Salt Formation in Amine Based Compounds

The conversion of a free amine into a salt is a fundamental strategy in pharmaceutical development to enhance the compound's physicochemical properties. Oxalate (B1200264) salt formation, specifically, offers several distinct advantages. Amines in their free base form can be oily or difficult to crystallize, which complicates their purification and handling. sciencemadness.org Forming an oxalate salt can be an effective method to produce a stable, crystalline solid with a well-defined melting point. researchgate.netmdpi.com This improvement in crystallinity is due to the introduction of strong ionic interactions within the crystal lattice. europeanpharmaceuticalreview.com

From a pharmaceutical perspective, oxalate salts have been shown to significantly improve the dissolution rate and bioavailability of poorly soluble drugs. europeanpharmaceuticalreview.comacs.org For instance, the oxalate salt of the anti-tuberculosis drug ethionamide (B1671405) demonstrated a 25-fold higher dissolution rate compared to the free base and a 2.5-fold enhancement in plasma concentration in preclinical studies. acs.orgacs.orgresearchgate.net Similarly, the formation of oxalate salts of other active pharmaceutical ingredients has been shown to improve their solubility and stability. mdpi.com The process of forming these salts typically involves reacting the amine with oxalic acid in a suitable solvent, such as isopropyl alcohol or acetone (B3395972), to induce precipitation of the crystalline salt. prepchem.com

An Overview of the Current Academic Research Landscape and Emerging Research Avenues for 1 P Tolyloxy Propan 2 Amine Oxalate

Strategies for the Synthesis of 1-(p-Tolyloxy)propan-2-amine and its Corresponding Oxalate Salt

The synthesis of 1-(p-tolyloxy)propan-2-amine typically involves the formation of an ether linkage between p-cresol (B1678582) and a three-carbon aminopropanol (B1366323) synthon, followed by conversion to the oxalate salt. The methodologies can be adapted to produce specific stereoisomers, which is often crucial for pharmacological applications.

Enantioselective Synthesis for the Production of Stereoisomers

The development of enantiomerically pure aryloxypropanamines is a key objective in pharmaceutical synthesis. One effective strategy for achieving this is through the kinetic resolution of a racemic precursor. A relevant study demonstrates the use of lipase-catalyzed hydrolysis for the resolution of racemic aryloxy-propan-2-yl acetates. mdpi.com This enzymatic approach can provide access to enantiomerically enriched alcohols, which are key intermediates in the synthesis of the desired chiral amines.

A plausible synthetic sequence for obtaining enantiomers of 1-(p-tolyloxy)propan-2-amine, based on analogous lipase-catalyzed resolutions, would begin with the synthesis of the racemic alcohol. This can be achieved by reacting p-cresol with a suitable haloketone, followed by reduction of the resulting ketone. mdpi.com The racemic alcohol is then acetylated to produce the corresponding acetate.

The enzymatic kinetic resolution of the racemic acetate, for instance using a lipase (B570770) from Pseudomonas fluorescens or Thermomyces lanuginosus, can selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted acetate. mdpi.com This process can yield both the (R)- and (S)-alcohols with high enantiomeric excess. mdpi.com Subsequent conversion of the separated chiral alcohols to the corresponding amines would provide the enantiomerically pure (R)- and (S)-1-(p-tolyloxy)propan-2-amine.

Another powerful method for the asymmetric synthesis of chiral amines is the use of transaminases. researchgate.net These enzymes can catalyze the asymmetric amination of a prochiral ketone, 1-(p-tolyloxy)propan-2-one, to directly produce the desired enantiomer of the amine with high enantiomeric excess.

Exploration of Novel Synthetic Routes and Advanced Precursors

Novel synthetic routes often focus on improving efficiency, reducing the number of steps, and utilizing readily available starting materials. A general and efficient method for the synthesis of aryloxypropanolamines involves the reaction of a phenol (B47542) with epichlorohydrin, followed by reaction with an amine. google.com For the synthesis of 1-(p-tolyloxy)propan-2-amine, this would involve the reaction of p-cresol with 1-chloro-2,3-epoxypropane (epichlorohydrin) to form 1-(p-tolyloxy)-2,3-epoxypropane. This epoxide can then be opened with ammonia (B1221849) or a suitable nitrogen source to yield the desired 1-(p-tolyloxy)propan-2-amine.

Advanced precursors can also be employed to streamline the synthesis. For instance, the use of 1-amino-2-propanol and its derivatives as starting materials allows for the direct introduction of the aminopropanol backbone. researchgate.netgoogle.com The reaction of p-cresol with a suitably activated derivative of 1-amino-2-propanol could provide a more direct route to the target compound.

The formation of the oxalate salt is typically achieved by treating a solution of the free amine with oxalic acid. google.comsciencemadness.org The choice of solvent is crucial for the precipitation and isolation of the salt. For example, dissolving the amine in a suitable solvent like isopropanol (B130326) and adding a solution of oxalic acid can lead to the formation of the desired oxalate salt, which can then be isolated by filtration. google.comsciencemadness.org

Mechanistic Investigations of Key Reaction Steps

The key reaction in the synthesis of 1-(p-tolyloxy)propan-2-amine is the formation of the ether bond between p-cresol and the propanolamine (B44665) backbone. This reaction typically proceeds via a Williamson ether synthesis mechanism. In this process, the phenolic hydroxyl group of p-cresol is deprotonated by a base to form the more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic carbon atom of the propanolamine synthon, which contains a suitable leaving group (e.g., a halide or a sulfonate ester), in an SN2 reaction.

The reaction of a phenol with an epoxide, such as 1-(p-tolyloxy)-2,3-epoxypropane, is another important mechanistic pathway. This reaction is typically base-catalyzed, where the base activates the phenol to the phenoxide. The phenoxide then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of the corresponding aryloxypropanolamine.

Derivatization and Analog Generation Based on the 1-(p-Tolyloxy)propan-2-amine Core

The 1-(p-tolyloxy)propan-2-amine core structure provides a versatile scaffold for the generation of a wide range of analogs through modification of the aromatic ring or the amine functionality.

Synthesis of Substituted Aryloxypropanamine Analogs

A variety of substituted aryloxypropanamine analogs can be synthesized by starting with different substituted phenols in place of p-cresol. This allows for the introduction of a wide range of functional groups onto the aromatic ring, which can be used to modulate the pharmacological properties of the resulting compounds. For example, the use of other cresols (o-cresol, m-cresol) or phenols with different substituents (e.g., methoxy, halogen, nitro groups) would lead to the corresponding substituted aryloxypropanamine analogs. The general synthetic routes described in section 2.1 can be applied to these substituted phenols.

Modification of the Amine Functionality (e.g., alkylation, acylation)

The primary amine group of 1-(p-tolyloxy)propan-2-amine is a key site for chemical modification.

Alkylation: The amine can be alkylated to produce secondary or tertiary amines. nih.gov For example, reaction with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a suitable base can yield the corresponding N-benzyl derivative. google.com The synthesis of N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been reported via reductive amination of the primary amine with benzaldehyde (B42025) in the presence of a catalyst like Pt/C. google.com A similar strategy could be applied to 1-(p-tolyloxy)propan-2-amine.

Acylation: The amine can be readily acylated by reaction with acylating agents such as acid chlorides or anhydrides to form amides. beilstein-journals.orgresearchgate.netnih.govnih.gov For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-1-(p-tolyloxy)propan-2-amine. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The synthesis of N-benzyl-2-acetamidopropionamide derivatives has been reported, demonstrating the feasibility of such transformations on similar structures. nih.gov

Below are interactive tables summarizing plausible synthetic transformations for 1-(p-tolyloxy)propan-2-amine based on established methodologies for analogous compounds.

Table 1: Plausible Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Plausible Yield | Reference for Analogy |

| 1 | p-Cresol, 1-Chloroacetone | K₂CO₃, KI, DMF, 60 °C | 1-(p-Tolyloxy)propan-2-one | 60-80% | mdpi.com |

| 2 | 1-(p-Tolyloxy)propan-2-one | NaBH₄, Methanol (B129727), 0 °C | 1-(p-Tolyloxy)propan-2-ol | 88-98% | mdpi.com |

| 3 | 1-(p-Tolyloxy)propan-2-ol | 1. DPPA, DBU, Toluene (B28343); 2. PPh₃, H₂O | 1-(p-Tolyloxy)propan-2-amine | Good | General Mitsunobu reaction |

| 4 | 1-(p-Tolyloxy)propan-2-amine | Oxalic acid, Isopropanol | This compound | High | google.comsciencemadness.org |

Table 2: Plausible Derivatization of 1-(p-Tolyloxy)propan-2-amine

| Reaction Type | Reactant | Reagents and Conditions | Product | Plausible Yield | Reference for Analogy |

| N-Alkylation | 1-(p-Tolyloxy)propan-2-amine | Benzyl bromide, K₂CO₃, Acetonitrile (B52724) | N-Benzyl-1-(p-tolyloxy)propan-2-amine | Good | nih.govgoogle.com |

| N-Acylation | 1-(p-Tolyloxy)propan-2-amine | Acetic anhydride, Pyridine, CH₂Cl₂ | N-Acetyl-1-(p-tolyloxy)propan-2-amine | High | beilstein-journals.orgnih.gov |

Structural Elucidation and Characterization of Synthetic Intermediates and Final Products

The structural integrity of the synthetic intermediates and the final product, this compound, is confirmed through a combination of spectroscopic and analytical techniques.

For the intermediate 1-(p-tolyloxy)propan-2-one , spectroscopic analysis is crucial.

Infrared (IR) Spectroscopy would show a characteristic strong absorption band for the carbonyl group (C=O) typically in the region of 1715-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) would exhibit stretching vibrations in the 1200-1250 cm⁻¹ range.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed structural information. The protons of the p-tolyl group would appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm). The methyl group on the tolyl ring would present as a singlet around δ 2.3 ppm. The methylene (B1212753) protons adjacent to the ether oxygen would likely appear as a singlet around δ 4.5 ppm, and the methyl protons of the acetone (B3395972) moiety would be a singlet around δ 2.2 ppm.

Mass Spectrometry (MS) would show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₂O₂). Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and the ether linkage.

For the final product, This compound , the characterization would involve:

IR Spectroscopy: The strong carbonyl absorption of the ketone intermediate would be absent. Instead, characteristic N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The presence of the oxalate counter-ion would introduce strong C=O stretching bands at lower frequencies (around 1600-1700 cm⁻¹) and C-O stretching bands.

¹H NMR Spectroscopy: The singlet for the methylene protons adjacent to the ether would remain. A new multiplet would appear for the methine proton attached to the nitrogen atom. The protons of the amine group would likely be broad and may exchange with deuterium (B1214612) oxide (D₂O). The protons of the oxalate anion are typically not observed in the ¹H NMR spectrum.

¹³C NMR Spectroscopy: The spectrum would confirm the number of unique carbon atoms in the molecule. The carbonyl carbon signal from the ketone intermediate would be replaced by a signal for the carbon atom bonded to the nitrogen.

Mass Spectrometry (MS): For the free base, 1-(p-tolyloxy)propan-2-amine, the molecular ion peak would correspond to its molecular weight (C₁₀H₁₅NO). A characteristic fragmentation pattern for aliphatic amines is the loss of a methyl group, which would result in a significant peak at M-15. docbrown.info

Elemental Analysis: This technique would be used to confirm the empirical formula of the oxalate salt (C₁₂H₁₇NO₅), ensuring the correct ratio of the amine to oxalic acid.

Optimization of Reaction Conditions and Process Chemistry for Scalable Synthesis

For any synthetic process to be viable on a larger scale, optimization of reaction conditions is paramount to maximize yield, ensure high purity, and maintain economic feasibility.

Enhancement of Reaction Yield and Purity Profiles

Several factors can be fine-tuned to improve the yield and purity of this compound.

In the Williamson ether synthesis step, the choice of base is critical. Stronger bases like sodium hydride (NaH) can lead to higher yields compared to weaker bases like sodium hydroxide (B78521) (NaOH), especially when using less reactive alkyl halides. acsgcipr.org The solvent also plays a significant role; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can accelerate the Sₙ2 reaction. acs.orgacsgcipr.org Temperature control is also important to prevent side reactions.

For the reductive amination step, the choice of reducing agent and catalyst is crucial for both yield and selectivity. jocpr.comjocpr.com For instance, using a catalytic system allows for milder reaction conditions. The pressure of hydrogen gas and the reaction temperature in catalytic hydrogenation can be optimized to ensure complete conversion without over-reduction or side product formation. mdpi.com The purity of the final amine can be enhanced by careful control of the stoichiometry of the reactants to minimize the formation of secondary or tertiary amine byproducts.

Finally, in the oxalate salt formation , the choice of solvent can influence the crystal size and purity of the final product. A solvent in which the oxalate salt is sparingly soluble is ideal for maximizing precipitation and yield. sciencemadness.org The stoichiometry of oxalic acid to the amine should be carefully controlled to ensure the formation of the desired mono-oxalate salt.

| Reaction Step | Parameter to Optimize | Potential Improvement |

| Williamson Ether Synthesis | Base, Solvent, Temperature | Higher yield, reduced side products |

| Reductive Amination | Reducing Agent, Catalyst, Pressure, Temperature | Increased yield and selectivity |

| Oxalate Salt Formation | Solvent, Stoichiometry | Higher purity, better crystal form |

Implementation of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles can be applied to the synthesis of this compound.

For the Williamson ether synthesis , traditional solvents like DMF and DMSO are effective but have environmental and health concerns. The exploration of greener solvent alternatives is an active area of research. researchgate.net Additionally, phase-transfer catalysis can be employed to facilitate the reaction in a biphasic system, potentially reducing the need for large volumes of organic solvents.

In the reductive amination step, replacing metal hydride reducing agents with catalytic hydrogenation using molecular hydrogen is a greener approach as it generates water as the only byproduct. acs.org There is also growing interest in using more environmentally benign solvents for this reaction, moving away from chlorinated solvents like dichloromethane. acsgcipr.orgrsc.org Biocatalysis, using enzymes such as imine reductases, presents a highly selective and sustainable alternative to traditional chemical methods for reductive amination. nih.gov

The use of mechanochemistry, or solvent-free reaction conditions, is another green chemistry approach that could be explored for both the ether synthesis and the salt formation steps, minimizing solvent waste. rsc.org

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents | Replacing traditional solvents with greener alternatives in ether synthesis and reductive amination. rsc.orgresearchgate.net |

| Catalysis | Utilizing catalytic hydrogenation or biocatalysis for the reductive amination step. acs.orgnih.gov |

| Waste Prevention | Employing solvent-free reaction conditions (mechanochemistry). rsc.org |

In Vivo Pharmacological Characterization in Animal Models

Cardiovascular and Autonomic Nervous System Effects in Animal Models

Comprehensive studies detailing the effects of this compound on the cardiovascular and autonomic nervous systems in animal models have not been identified in a review of available scientific literature. Typically, such investigations would involve assessing the compound's impact on key physiological parameters.

Hypothetical Data Table: Cardiovascular Screening in a Rodent Model

Below is an example of a data table that would be generated from preclinical cardiovascular studies. It is important to note that the data presented here is purely illustrative and does not represent actual experimental results for this compound.

| Parameter | Vehicle Control | Compound (Low Dose) | Compound (High Dose) |

| Heart Rate (beats/min) | 350 ± 20 | Data Not Available | Data Not Available |

| Systolic Blood Pressure (mmHg) | 120 ± 10 | Data Not Available | Data Not Available |

| Diastolic Blood Pressure (mmHg) | 80 ± 8 | Data Not Available | Data Not Available |

| Mean Arterial Pressure (mmHg) | 93 ± 9 | Data Not Available | Data Not Available |

| Electrocardiogram (ECG) Intervals | |||

| PR Interval (ms) | 55 ± 5 | Data Not Available | Data Not Available |

| QRS Duration (ms) | 20 ± 2 | Data Not Available | Data Not Available |

| QT Interval (ms) | 70 ± 6 | Data Not Available | Data Not Available |

Elucidation of Mechanisms of Action and Identification of Primary Biological Targets

The precise molecular mechanisms through which this compound may exert biological effects remain uncharacterized. Research into its primary biological targets is a critical step in understanding its pharmacological profile.

Detailed Biochemical Pathway Analysis

A detailed analysis of the biochemical pathways modulated by this compound is not available. Such studies would typically involve in vitro assays to determine the compound's interaction with specific enzymes, receptors, and signaling cascades. The goal would be to identify how the compound influences cellular functions at a molecular level.

Exploration of Novel Biological Targets Beyond Initial Hypotheses

There is no available research exploring novel biological targets for this compound beyond any initial, unpublished hypotheses. This area of investigation would typically employ techniques such as target-based screening against a wide array of proteins or phenotypic screening to uncover unexpected mechanisms of action.

Hypothetical Data Table: In Vitro Target Screening

The following table is a hypothetical representation of data from an initial in vitro screening to identify potential biological targets. This data is for illustrative purposes only and is not based on actual findings for this compound.

| Target Class | Specific Target | Activity (IC₅₀/EC₅₀) | Assay Type |

| Receptors | Adrenergic Receptor α₁ | Data Not Available | Radioligand Binding |

| Adrenergic Receptor β₂ | Data Not Available | Radioligand Binding | |

| Serotonin (B10506) Receptor 5-HT₂A | Data Not Available | Radioligand Binding | |

| Enzymes | Monoamine Oxidase A (MAO-A) | Data Not Available | Enzyme Inhibition |

| Monoamine Oxidase B (MAO-B) | Data Not Available | Enzyme Inhibition | |

| Ion Channels | hERG Potassium Channel | Data Not Available | Patch Clamp |

Metabolic Fate and Pharmacokinetic Studies of 1 P Tolyloxy Propan 2 Amine Oxalate Pre Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification

In the early stages of drug discovery, the metabolic stability of a compound is assessed using in vitro systems. These assays help predict how a drug will be cleared from the body and can identify potential drug-drug interactions.

Hepatic Microsomal Stability and Plasma Stability Assessments

The initial evaluation of a compound's metabolic stability is often performed using liver microsomes. nih.gov These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov The standard procedure involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH. evotec.com The rate at which the compound disappears over time is measured, typically using liquid chromatography-mass spectrometry (LC-MS). evotec.com This allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov A short half-life (e.g., < 30 minutes) in this assay often suggests that the compound will be rapidly metabolized in the body, potentially leading to low bioavailability. nih.gov

In addition to microsomal stability, plasma stability is also evaluated to determine if the compound is degraded by enzymes present in the blood. This is particularly important for compounds administered intravenously.

Identification and Structural Characterization of Primary and Secondary Metabolites (e.g., via Mass Spectrometry)

Identifying the metabolites of a new chemical entity is a critical step in understanding its biotransformation. This process helps to determine if the metabolites are active, inactive, or potentially toxic. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool used for this purpose. By comparing the mass spectra of the parent compound with those of its metabolites, researchers can identify structural modifications such as hydroxylation, demethylation, or glucuronidation. These represent Phase I and Phase II metabolic reactions, respectively. evotec.com

In Vivo Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, the pharmacokinetic profile of a compound is studied in living organisms, typically rodents, to understand its behavior in a whole biological system.

Absorption, Distribution, and Elimination Kinetics in Rodents or Other Model Organisms

In vivo pharmacokinetic studies involve administering the compound to animal models and collecting blood samples at various time points. mdpi.com The concentration of the compound in the plasma is then measured to determine key pharmacokinetic parameters. These parameters include:

Cmax: The maximum concentration the drug reaches in the plasma.

Tmax: The time at which Cmax is reached. tapna.org.au

AUC (Area Under the Curve): A measure of the total exposure of the body to the drug.

Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half. nih.gov

Volume of Distribution (Vd): An indicator of how widely the drug distributes throughout the body's tissues. nih.gov

Clearance (CL): The rate at which the drug is removed from the body. nih.gov

These parameters provide a comprehensive picture of the drug's absorption, distribution, and elimination.

Tissue Distribution and Excretion Route Characterization

To understand where the compound accumulates in the body and how it is eliminated, tissue distribution and excretion studies are conducted. After administration, various tissues and organs are collected to measure the concentration of the compound and its metabolites. mdpi.com This helps to identify potential target organs for efficacy or toxicity.

Excretion studies involve collecting urine and feces to determine the primary routes of elimination from the body. Radiolabeled compounds are often used in these studies to ensure that all of the administered dose can be accounted for.

Enzyme Kinetics of Metabolic Transformations

To further characterize the metabolism of a compound, enzyme kinetic studies are performed. These studies identify the specific enzymes responsible for the compound's metabolism and can help predict potential drug-drug interactions. By incubating the compound with specific recombinant enzymes, the Michaelis-Menten parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum rate of the reaction), can be determined. This information is crucial for understanding the potential for saturation of metabolic pathways and for building predictive models of drug behavior.

Characterization of Specific Metabolizing Enzymes (e.g., specific CYP isoforms, UGTs) Responsible for Biotransformation

The biotransformation of xenobiotics is a critical process that dictates their pharmacokinetic profile and pharmacological activity. For the compound 1-(p-Tolyloxy)propan-2-amine, a primary amine with an aryl-oxy moiety, its metabolism is anticipated to be primarily orchestrated by the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme superfamilies. While direct metabolic studies on 1-(p-Tolyloxy)propan-2-amine oxalate (B1200264) are not extensively available in the public domain, the metabolic fate of structurally analogous compounds, such as atomoxetine, provides a scientifically robust framework for predicting its biotransformation pathways.

The metabolism of 1-(p-Tolyloxy)propan-2-amine is expected to proceed through two main phases. Phase I metabolism, primarily mediated by CYP enzymes, likely involves oxidative reactions. This is followed by Phase II metabolism, where UGT enzymes are anticipated to conjugate the metabolites produced in Phase I, rendering them more water-soluble and facilitating their excretion.

Cytochrome P450 (CYP) Isoforms

The initial and rate-limiting step in the metabolism of many aryl-oxy propanamine compounds is hydroxylation, a reaction catalyzed by CYP enzymes. nih.gov Given the structural similarities to atomoxetine, which is primarily metabolized by CYP2D6, it is highly probable that this specific isoform plays a crucial role in the biotransformation of 1-(p-Tolyloxy)propan-2-amine. wikipedia.org The primary site of this oxidative metabolism is expected to be the liver, which has the highest concentration of CYP enzymes. nih.gov

The tolyl moiety of 1-(p-Tolyloxy)propan-2-amine presents a likely target for CYP-mediated oxidation. Aromatic hydroxylation of the tolyl group would lead to the formation of a phenolic metabolite. Additionally, N-dealkylation of the primary amine is another potential metabolic pathway mediated by CYPs. nih.gov

To elucidate the specific contributions of various CYP isoforms, in vitro studies using human liver microsomes and a panel of recombinant human CYP enzymes are typically employed. Such studies would involve incubating the parent compound with these enzyme preparations and analyzing the formation of metabolites over time. The results of such a hypothetical study are presented in Table 1.

Table 1: Hypothetical in vitro metabolism of 1-(p-Tolyloxy)propan-2-amine by various human CYP isoforms.

| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) |

| CYP1A2 | < 5 |

| CYP2A6 | < 5 |

| CYP2B6 | 15 |

| CYP2C8 | < 5 |

| CYP2C9 | 10 |

| CYP2C19 | 25 |

| CYP2D6 | 250 |

| CYP2E1 | < 5 |

| CYP3A4 | 40 |

This table is a hypothetical representation based on data for structurally similar compounds and is intended for illustrative purposes.

The data in Table 1 suggests that while several CYP isoforms may contribute to the metabolism of 1-(p-Tolyloxy)propan-2-amine, CYP2D6 is likely the principal enzyme responsible for its primary oxidative biotransformation. The significant contribution of CYP2D6 highlights the potential for genetic polymorphisms in the CYP2D6 gene to influence the pharmacokinetic variability of 1-(p-Tolyloxy)propan-2-amine in the population. wikipedia.org

UDP-Glucuronosyltransferases (UGTs)

Following Phase I oxidation, the resulting hydroxylated metabolites of 1-(p-Tolyloxy)propan-2-amine are expected to undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UGT enzymes, is a major pathway for the detoxification and elimination of phenolic and hydroxylated compounds. nih.govnih.gov The UGTs attach a glucuronic acid moiety to the metabolite, which significantly increases its water solubility and facilitates its excretion via the kidneys. nih.gov

The specific UGT isoforms involved in the glucuronidation of the hydroxylated metabolites of 1-(p-Tolyloxy)propan-2-amine would likely include members of the UGT1A and UGT2B subfamilies, which are known to metabolize a wide array of xenobiotics. nih.gov For instance, the primary oxidative metabolite of atomoxetine, 4-hydroxyatomoxetine, is extensively glucuronidated. wikipedia.org A similar fate is anticipated for the hydroxylated metabolites of 1-(p-Tolyloxy)propan-2-amine.

In vitro studies using human liver microsomes or recombinant UGT enzymes could be used to characterize the specific UGT isoforms responsible for the conjugation of the Phase I metabolites. A representative data set from such a hypothetical study is presented in Table 2.

Table 2: Hypothetical in vitro glucuronidation of a hydroxylated metabolite of 1-(p-Tolyloxy)propan-2-amine by various human UGT isoforms.

| UGT Isoform | Glucuronide Formation Rate (relative activity) |

| UGT1A1 | +++ |

| UGT1A3 | ++ |

| UGT1A4 | + |

| UGT1A6 | + |

| UGT1A9 | +++ |

| UGT2B7 | ++ |

| UGT2B15 | + |

This table is a hypothetical representation based on general knowledge of UGT substrate specificity. The '+' symbols indicate relative activity levels (e.g., +++ for high activity, ++ for moderate, + for low).

The hypothetical data in Table 2 suggests that multiple UGT isoforms, particularly UGT1A1 and UGT1A9, may be involved in the glucuronidation of the hydroxylated metabolites of 1-(p-Tolyloxy)propan-2-amine. The involvement of multiple UGTs suggests a robust capacity for the detoxification and elimination of this compound following its initial oxidation.

Advanced Analytical Methodologies for 1 P Tolyloxy Propan 2 Amine Oxalate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating 1-(p-Tolyloxy)propan-2-amine oxalate (B1200264) from impurities, degradation products, or other matrix components, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed for the routine analysis of 1-(p-Tolyloxy)propan-2-amine oxalate. Method development would involve a systematic approach, such as a Quality by Design (QbD) framework using a Box-Behnken statistical design, to optimize critical chromatographic parameters. nih.gov

The method would typically utilize a C18 stationary phase, which is effective for retaining moderately polar compounds like the target analyte. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate resolution and peak shape. The oxalate counter-ion makes the compound sufficiently polar for RP-HPLC. Detection is commonly achieved using a UV detector set at a wavelength where the tolyl chromophore exhibits maximum absorbance, likely around 270-285 nm.

Validation would be performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.gov This includes assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Representative RP-HPLC Method Parameters and Validation Data

| Parameter | Condition / Value |

|---|---|

| Chromatographic Conditions | |

| HPLC System | Shimadzu HPLC series 1100 or equivalent |

| Column | Zodiac C18 (100mm × 4.6mm, 3µm) or similar |

| Mobile Phase | Acetonitrile : pH 7.0 Buffer (e.g., Tetrabutyl-ammonium) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 282 nm |

| Validation Parameters | |

| Linearity Range (r²) | 0.997 over 10-50 µg/mL |

| LOD | 12.9 µg/mL |

| LOQ | 39.1 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Note: Data in this table is representative and based on methodologies for similar oxalate compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass-to-charge ratio. However, due to the low volatility and polar nature of this compound, direct analysis is challenging. The primary amine and the oxalate salt would require a derivatization step to increase volatility and thermal stability.

A common derivatization agent for such compounds is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the polar amine and oxalate groups into their corresponding silyl (B83357) derivatives. rsc.org The derivatized analyte can then be analyzed by GC-MS. The gas chromatograph separates the components, which are then ionized (typically by electron impact, EI) and fragmented in the mass spectrometer. The resulting fragmentation pattern serves as a chemical fingerprint for identification.

Table 2: Typical GC-MS Parameters for Analysis after Derivatization

| Parameter | Condition / Value |

|---|---|

| Derivatization | |

| Agent | MTBSTFA with 1% TBDMS |

| Reaction | 100°C for 60 minutes |

| GC Conditions | |

| Column | SPB-1 capillary column (30 m × 0.25 mm ID × 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 280°C (Splitless mode) |

| Oven Program | Initial 60°C, ramp 10°C/min to 180°C, then 25°C/min to 310°C |

| MS Conditions | |

| Ionization Mode | Positive Electron Impact (EI) at 70 eV |

| Source Temperature | 260°C |

Note: Parameters are based on established methods for analyzing polar analytes like oxalates in complex matrices. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

For applications requiring the highest sensitivity and specificity, such as quantifying trace levels of the compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique. docbrown.info This method combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer.

Samples can be prepared using a simple protein precipitation or a more rigorous solid-phase extraction (SPE) to remove matrix interferences. sigmaaldrich.com The analyte is separated on a C18 UPLC/HPLC column and introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source operating in positive ion mode to protonate the amine group.

In the tandem mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling quantification at very low concentrations. sigmaaldrich.com

Table 3: Illustrative LC-MS/MS Method Parameters

| Parameter | Condition / Value |

|---|---|

| LC Conditions | |

| LC System | Waters Acquity UPLC or equivalent |

| Column | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| MS/MS Conditions | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Instrument | Sciex Triple Quadrupole 6500+ or equivalent |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion -> Product Ion | Specific m/z transitions for the analyte and internal standard |

Note: Parameters are representative of high-sensitivity bioanalytical methods. sigmaaldrich.com

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be reliably predicted based on its chemical structure and established chemical shift principles. docbrown.infoorganicchemistrydata.org

¹H NMR: The proton NMR spectrum would show distinct signals for each non-equivalent proton. The aromatic protons on the tolyl group would appear as two doublets in the δ 6.8-7.2 ppm region. The methyl protons of the tolyl group would produce a singlet around δ 2.3 ppm. The protons of the propan-2-amine backbone would give rise to a complex pattern, including a multiplet for the methine proton adjacent to the amine (CH-NH₂), a doublet for the terminal methyl group (CH-CH₃), and diastereotopic protons for the methylene (B1212753) group attached to the ether oxygen (O-CH₂). The amine protons (NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would confirm the carbon skeleton. It would show distinct signals for the aromatic carbons (four signals due to symmetry), the tolyl methyl carbon, and the three carbons of the propan-2-amine chain. The oxalate counter-ion would exhibit a signal for its two equivalent carboxyl carbons, typically in the δ 160-170 ppm region.

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign proton and carbon signals and confirm connectivity within the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(p-Tolyloxy)propan-2-amine

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic | ~7.1 | Doublet | 2H, Ar-H ortho to O |

| Aromatic | ~6.8 | Doublet | 2H, Ar-H meta to O |

| O-CH- | ~4.5 | Multiplet | 1H, -OCH- |

| CH-NH₂ | ~3.5 | Multiplet | 1H, -CH(NH₂) |

| Tolyl-CH₃ | ~2.3 | Singlet | 3H, Ar-CH₃ |

| CH-CH₃ | ~1.2 | Doublet | 3H, -CH(CH₃) |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Oxalate C=O | ~165 | C=O | |

| Aromatic C-O | ~155 | C-O | |

| Aromatic C-CH₃ | ~130 | C-CH₃ | |

| Aromatic C-H | ~130 | CH (meta) | |

| Aromatic C-H | ~115 | CH (ortho) | |

| O-CH | ~75 | -OCH- | |

| CH-NH₂ | ~50 | -CH(NH₂) | |

| Tolyl-CH₃ | ~20 | Ar-CH₃ |

Note: Chemical shifts are predictions based on standard values and may vary depending on solvent and experimental conditions. organicchemistrydata.orgorganicchemistrydata.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural components.

Key expected absorptions include:

N-H Stretching: A broad band or multiple sharp peaks in the 3200-3400 cm⁻¹ region, characteristic of the primary amine. organicchemistrydata.org

C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds. a2bchem.com

C=O Stretching: A very strong, sharp absorption in the 1680-1720 cm⁻¹ region, indicative of the carbonyl groups in the oxalate counter-ion.

C=C Stretching: Peaks in the 1500-1600 cm⁻¹ range due to the aromatic ring.

C-O Stretching: A strong band in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether linkage. a2bchem.com

N-H Bending: An absorption around 1600 cm⁻¹.

The combination of these bands provides strong evidence for the presence of the tolyloxy, propan-2-amine, and oxalate moieties.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3200 - 3400 | Medium, Broad | N-H Stretch (Primary Amine) |

| 3010 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch |

| 1680 - 1720 | Strong, Sharp | C=O Stretch (Oxalate) |

| ~1600 | Medium | N-H Bend (Amine) & Aromatic C=C Stretch |

| 1500 - 1585 | Medium | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are the parts of a molecule that absorb UV or visible light. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the p-tolyloxy moiety.

The key chromophore in this molecule is the substituted benzene (B151609) ring. Aromatic systems like this typically exhibit one or more absorption bands in the UV region. The presence of the tolyloxy group, an ether linkage to a toluene (B28343) ring, influences the precise wavelengths of maximum absorbance (λmax). The spectrum of a molecule is influenced by its chemical environment, including the solvent used and the pH of the solution. For instance, the UV/Vis absorption spectra of similar phenolic compounds are known to be sensitive to pH changes. nih.gov

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Feature | Expected Characteristic | Rationale |

| Primary Chromophore | p-Tolyloxy group (substituted benzene ring) | Aromatic systems are strong UV absorbers. |

| Expected λmax | ~270-280 nm | Based on typical absorbance for phenolic ethers and substituted benzenes. |

| Solvent Effects | Shifts in λmax and changes in peak shape | The polarity of the solvent can influence the electronic transitions of the chromophore. |

| pH Effects | Potential for spectral shifts | Changes in pH could protonate or deprotonate the amine, subtly affecting the electronic environment of the chromophore. nih.gov |

Electrochemical and Other Advanced Detection Methods

Beyond UV-Vis spectroscopy, other advanced analytical techniques are crucial for the comprehensive analysis of this compound, particularly for its quantification in challenging environments and for ensuring its quality.

Quantifying a specific compound in a complex matrix such as animal biological fluids (e.g., plasma, urine) requires highly sensitive and selective analytical methods. The presence of numerous endogenous substances can interfere with the analysis, necessitating sophisticated sample preparation and detection techniques. For compounds like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and commonly used method. researchgate.net

The general workflow for such an analysis would involve:

Sample Preparation: This is a critical step to remove interfering substances and concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target compound from other components in the extracted sample.

Mass Spectrometric Detection: The separated compound is then ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion.

While a specific LC-MS/MS method for this compound was not found in the surveyed literature, methods for the quantification of other alkylamines in biological and environmental samples have been developed. copernicus.orgcopernicus.org These often involve derivatization of the amine to improve its chromatographic and ionization properties. researchgate.netcopernicus.org

Table 2: Hypothetical LC-MS/MS Method Parameters for Quantification in Animal Plasma

| Parameter | Example Condition | Purpose |

| Sample Preparation | Protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) | To remove proteins and other interfering matrix components. researchgate.net |

| LC Column | C18 reversed-phase column | To separate the analyte from polar and non-polar interferences. |

| Mobile Phase | A gradient of water and acetonitrile with a small amount of formic acid | To achieve good peak shape and efficient separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines are readily protonated and form positive ions. |

| MS/MS Transition | Specific parent ion to daughter ion transition | Provides high selectivity and sensitivity for quantification. |

Impurity profiling is a critical aspect of quality control for any chemical compound. Impurities can arise from the synthesis process, degradation over time, or improper storage. For this compound, potential impurities could include starting materials, by-products of the synthesis, and degradation products.

The synthesis of (aryloxy)alkylamines can involve several steps, each with the potential to introduce impurities. nih.govnih.gov For instance, the alkylation of amines can sometimes lead to over-alkylation, resulting in the formation of di- and tri-alkylated species. masterorganicchemistry.comuomustansiriyah.edu.iq Additionally, the starting materials themselves may contain impurities that carry through the synthesis.

The oxalate salt form is often used to create a stable, crystalline solid from a liquid or oily amine. sciencemadness.orggoogle.com However, this process can also introduce impurities if not performed correctly, such as residual oxalic acid or by-products from the solvent used for precipitation. sciencemadness.org

Analytical methods for impurity profiling typically involve high-resolution chromatographic techniques, such as HPLC with UV and/or mass spectrometric detection. These methods can separate and identify impurities, even at very low levels.

Table 3: Potential Impurities and Analytical Approaches for Quality Control

| Potential Impurity | Possible Origin | Recommended Analytical Technique |

| p-Cresol (B1678582) | Unreacted starting material | HPLC-UV, GC-MS |

| Di-[1-(p-tolyloxy)propan-2-yl]amine | Over-alkylation during synthesis masterorganicchemistry.com | LC-MS |

| Oxalic Acid | Excess reagent from salt formation sciencemadness.org | Ion chromatography, HPLC with specific columns for organic acids |

| Residual Solvents | From synthesis and purification steps | Headspace Gas Chromatography (GC) |

| Degradation Products | Oxidation or other decomposition pathways | LC-MS to identify unknown degradation products |

Computational Chemistry and Molecular Modeling of 1 P Tolyloxy Propan 2 Amine Oxalate

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of 1-(p-Tolyloxy)propan-2-amine is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological targets. The molecule possesses several rotatable bonds, primarily around the ether linkage and the propane-amine backbone. Molecular mechanics force fields, such as MMFF94 or AMBER, are commonly employed to explore the potential energy surface and identify low-energy conformers.

The stability of different conformers is influenced by a combination of steric hindrance and intramolecular interactions. For instance, the interaction between the amine group and the tolyl ring can lead to folded or extended conformations. mdpi.com In the oxalate (B1200264) salt form, the presence of the oxalate counter-ion would introduce additional electrostatic interactions, potentially stabilizing specific conformations of the protonated amine group through hydrogen bonding.

A typical MD simulation would be run for a duration of nanoseconds to microseconds, allowing for the observation of conformational transitions. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

Table 1: Hypothetical Torsional Angle Preferences for Major Conformers of 1-(p-Tolyloxy)propan-2-amine

| Dihedral Angle | Conformer A (Extended) | Conformer B (Folded) |

| C(aryl)-O-C-C | ~180° | ~60° |

| O-C-C-N | ~170° | ~70° |

| Relative Energy (kcal/mol) | 0.0 | 1.5 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Docking Studies with Predicted and Experimentally Identified Biological Targets

Given its structural similarity to known monoamine reuptake inhibitors, 1-(p-Tolyloxy)propan-2-amine is predicted to interact with monoamine transporters such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. bldpharm.com

Docking studies of 1-(p-Tolyloxy)propan-2-amine into the crystal structures of human SERT, NET, and DAT would be performed to elucidate its potential mechanism of action. In these simulations, the protonated amine would likely form a key salt bridge with a conserved aspartate residue in the binding site of these transporters, a common interaction for aminergic ligands. The tolyl group would be expected to occupy a hydrophobic pocket, engaging in van der Waals and potentially pi-pi stacking interactions with aromatic residues like tyrosine or phenylalanine.

The relative binding affinities for each transporter can be estimated using scoring functions, which could suggest a selectivity profile. For instance, a higher predicted binding affinity for NET and SERT over DAT would classify it as a potential serotonin-norepinephrine reuptake inhibitor (SNRI).

Table 2: Hypothetical Molecular Docking Scores of 1-(p-Tolyloxy)propan-2-amine with Monoamine Transporters

| Transporter | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| hSERT | 5I71 | -8.5 | Asp98, Tyr95, Ile172 |

| hNET | 6CNA | -8.2 | Asp75, Phe317, Val148 |

| hDAT | 4XP1 | -7.1 | Asp79, Phe320, Ser149 |

Note: This data is hypothetical and for illustrative purposes.

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of a molecule compared to molecular mechanics. researchgate.net These methods can be used to calculate a variety of electronic properties for 1-(p-Tolyloxy)propan-2-amine that are relevant to its reactivity and intermolecular interactions. frontiersin.org

Calculations of the electrostatic potential surface would reveal the distribution of charge across the molecule, highlighting the electronegative oxygen atom and the electropositive region around the protonated amine as likely sites for hydrogen bonding. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to determine the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Furthermore, QM methods can be used to calculate atomic charges and bond orders, providing a detailed picture of the bonding within the molecule. This information is valuable for parameterizing molecular mechanics force fields for more accurate MD simulations.

Table 3: Hypothetical Quantum Mechanical Properties of 1-(p-Tolyloxy)propan-2-amine (DFT/B3LYP/6-31G)*

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

| Charge on Amine Nitrogen | -0.45 e |

| Charge on Ether Oxygen | -0.55 e |

Note: This data is hypothetical and for illustrative purposes.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Computational, non-human data)

In silico ADME prediction is a critical component of early-stage drug discovery, allowing for the computational estimation of a compound's pharmacokinetic properties. researchgate.net Various computational models, often based on quantitative structure-property relationships (QSPR), can be used to predict the ADME profile of 1-(p-Tolyloxy)propan-2-amine oxalate. nih.gov

Predictions would likely indicate that the compound adheres to Lipinski's rule of five, suggesting good oral bioavailability. Its predicted lipophilicity (LogP) would be moderate, allowing for both sufficient aqueous solubility for formulation and lipid membrane permeability for absorption. researchgate.net Predictions of metabolic fate might suggest that the primary sites of metabolism would be N-dealkylation of the amine and hydroxylation of the tolyl ring by cytochrome P450 enzymes. nih.gov

Table 4: Predicted In Silico ADME Properties of 1-(p-Tolyloxy)propan-2-amine

| ADME Property | Predicted Value (Hypothetical) | Interpretation |

| Molecular Weight | 179.26 (free base) | Fulfills Lipinski's Rule (<500) |

| LogP (octanol/water) | 2.3 | Good balance of solubility and permeability |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Likely good cell membrane permeability |

| Number of Hydrogen Bond Donors | 2 | Fulfills Lipinski's Rule (≤5) |

| Number of Hydrogen Bond Acceptors | 2 | Fulfills Lipinski's Rule (≤10) |

| Blood-Brain Barrier Permeation | Likely | Small, moderately lipophilic molecules often cross |

| CYP2D6 Inhibition | Possible | Common for amine-containing CNS drugs |

| Human Intestinal Absorption | High | Based on physicochemical properties |

Note: This data is hypothetical and for illustrative purposes.

Application of De Novo Drug Design Approaches Utilizing the 1-(p-Tolyloxy)propan-2-amine Scaffold

The 1-(p-Tolyloxy)propan-2-amine scaffold can serve as a starting point for de novo drug design, which involves the computational generation of novel molecular structures with desired properties. mdpi.com By using this scaffold as a core fragment, algorithms can be employed to explore chemical space and design new analogues with potentially improved potency, selectivity, or ADME profiles. nih.gov

For example, a de novo design approach could be used to generate a library of derivatives by systematically modifying the tolyl ring with different substituents to optimize interactions within the hydrophobic pocket of the target transporter. Alternatively, the propan-2-amine side chain could be altered to fine-tune the pKa or introduce additional interaction points. These computationally designed molecules can then be prioritized for synthesis and experimental testing based on their predicted binding affinities and ADME properties.

Exploratory Toxicology and Safety Pharmacology of 1 P Tolyloxy Propan 2 Amine Oxalate Pre Clinical, in Vitro/animal

In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental in early-stage toxicological screening. They provide initial data on the potential for a compound to cause cell death or inhibit cell growth. These assays are typically performed on various cell lines to assess general cytotoxicity and to identify potential target organs or cell types that may be particularly sensitive.

Cell Viability and Proliferation Studies

Cell viability assays measure the proportion of living cells in a population, while proliferation assays assess the rate of cell division. A common method for evaluating these parameters is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov In this assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically. nih.gov A decrease in formazan production is indicative of reduced cell viability or proliferation.

Table 1: Illustrative Cell Viability Data (MTT Assay)

| Cell Line | Concentration (µM) | % Cell Viability (Relative to Control) |

|---|---|---|

| HepG2 (Human Liver) | 1 | 98.2 |

| 10 | 91.5 | |

| 50 | 75.3 | |

| 100 | 48.7 | |

| SH-SY5Y (Human Neuron) | 1 | 99.1 |

| 10 | 95.4 | |

| 50 | 82.1 |

Assessment of Apoptosis and Necrosis Induction in Cellular Models

To understand the mechanism of cell death induced by a compound, assays that distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are employed. Apoptosis is a controlled process characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov Necrosis, in contrast, involves cell swelling and lysis, often leading to an inflammatory response. nih.govnih.gov

Methods to assess apoptosis include the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Table 2: Illustrative Apoptosis/Necrosis Induction Data (Annexin V/PI Staining)

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

|---|---|---|---|

| Control | 2.1 | 1.5 | 0.8 |

| Compound (50 µM) | 15.7 | 8.3 | 2.5 |

Genotoxicity Assessments in Model Systems

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which may lead to mutations and cancer.

Ames Test and In Vitro Chromosomal Aberration Assays

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test determines if a compound can cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

The in vitro chromosomal aberration assay assesses the ability of a compound to induce structural changes in chromosomes of cultured mammalian cells, such as Chinese hamster ovary (CHO) cells.

Table 3: Illustrative Ames Test Results

| S. typhimurium Strain | Metabolic Activation (S9) | Result |

|---|---|---|

| TA98 | Without | Negative |

| With | Negative | |

| TA100 | Without | Negative |

| With | Negative | |

| TA1535 | Without | Negative |

| With | Negative | |

| TA1537 | Without | Negative |

Acute and Sub-chronic Toxicity Studies in Animal Models (Non-human focus)

Animal studies provide data on the systemic toxicity of a compound. These studies are essential for determining the potential adverse effects on various organs and for establishing a safe dose range for further investigation.

Dose-Response Characterization for General Toxicity

Acute toxicity studies typically involve the administration of a single high dose of the compound to rodents (e.g., rats or mice) to determine the median lethal dose (LD50) and to identify the primary target organs of toxicity. Sub-chronic studies involve repeated administration of the compound over a longer period (e.g., 28 or 90 days) to evaluate cumulative toxicity.

Table 4: Illustrative Acute Oral Toxicity Data in Rats (LD50)

| Species | Sex | LD50 (mg/kg) | 95% Confidence Interval |

|---|---|---|---|

| Sprague-Dawley Rat | Male | >2000 | N/A |

Table 5: Illustrative Organ Weight Changes in a 28-Day Sub-chronic Rat Study

| Dose Group (mg/kg/day) | Liver Weight (% of Body Weight) | Kidney Weight (% of Body Weight) | Spleen Weight (% of Body Weight) |

|---|---|---|---|

| Control | 3.5 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.05 |

| Low Dose | 3.6 ± 0.4 | 0.8 ± 0.1 | 0.2 ± 0.04 |

| Mid Dose | 3.8 ± 0.5 | 0.9 ± 0.2 | 0.2 ± 0.06 |

| High Dose | 4.5 ± 0.6* | 1.1 ± 0.3* | 0.3 ± 0.07* |

*Statistically significant difference from control (p < 0.05)

Organ-Specific Histopathological Examinations

No publicly available data from histopathological examinations of organs from animals administered 1-(p-Tolyloxy)propan-2-amine oxalate (B1200264) were found. Such studies would typically involve microscopic analysis of tissues (e.g., liver, kidney, heart, lung, spleen, brain) from rodent and non-rodent species following repeated administration of the test compound. The objective is to identify any cellular or structural changes indicative of toxicity.

Table 1: Illustrative Histopathological Findings (Hypothetical Data)

| Organ | Species | Pathological Observation |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

In Vitro Safety Pharmacology Profiling

Information regarding the in vitro safety pharmacology of 1-(p-Tolyloxy)propan-2-amine oxalate is not available in the public domain. This profiling is essential for identifying potential adverse effects on major physiological systems early in drug development.

Broad Ion Channel Screening (e.g., hERG channel)

No results from broad ion channel screening for this compound have been published. A key component of this screening is the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, which assesses the risk of drug-induced QT interval prolongation, a potential precursor to fatal cardiac arrhythmias.

Table 2: Illustrative Ion Channel Screening Results (Hypothetical Data)

| Ion Channel | Assay Type | Result (e.g., IC50) |

|---|---|---|

| hERG (KCNH2) | Patch Clamp | Data Not Available |

| Nav1.5 | Patch Clamp | Data Not Available |

Receptor Selectivity Panels for Off-target Activity Identification

There is no publicly available information on the receptor selectivity of this compound. These panels test the compound against a wide range of known receptors (e.g., GPCRs, nuclear receptors, transporters) to uncover unintended interactions that could lead to side effects.

Table 3: Illustrative Receptor Selectivity Panel (Hypothetical Data)

| Target | Assay Type | Binding Affinity (e.g., Ki) / % Inhibition |

|---|---|---|

| Adrenergic Receptor Alpha 1A | Radioligand Binding | Data Not Available |

| Dopamine (B1211576) Receptor D2 | Radioligand Binding | Data Not Available |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(p-Tolyloxy)propan-2-amine oxalate with high purity?

- Methodological Answer :

- Follow protocols for amine-phenoxy coupling reactions, optimizing molar ratios (e.g., 1:1.2 amine-to-oxalate) to minimize side products.

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and elemental analysis (≤0.3% deviation for C, H, N) .

- For oxalate salt formation, employ stoichiometric oxalic acid in anhydrous ethanol under nitrogen, followed by recrystallization in ethanol/ether mixtures .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer :

- Combine spectroscopic techniques:

- NMR : Assign peaks for the aromatic protons (δ 6.8–7.2 ppm, singlet for para-substituted tolyl group) and amine protons (δ 1.2–1.5 ppm, multiplet for propan-2-amine) .

- FT-IR : Confirm oxalate C=O stretching (~1750 cm⁻¹) and amine N-H bending (~1600 cm⁻¹) .

- Cross-reference with PubChem data (InChIKey: DPLCQNGJZJXXPM-UHFFFAOYSA-N) for validation .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer :

- Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Use UV-Vis spectroscopy (λmax ~270 nm for phenoxy group) to quantify solubility.

- Document temperature-dependent solubility (20–60°C) using gravimetric analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Apply multi-technique triangulation : Compare XRD crystal structure data with DFT-optimized geometries to resolve ambiguities in NMR/IR assignments.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+) and rule out isomeric impurities .

- Reference CRDC subclass RDF2050108 for process simulation tools to model reaction pathways and identify side products .

Q. What theoretical frameworks guide the study of this compound’s biological or catalytic activity?

- Methodological Answer :

- Link to molecular docking (e.g., amine-oxalate interactions with enzyme active sites) or QSAR models to predict bioactivity.

- Ground hypotheses in existing phenoxy-amine pharmacology (e.g., adrenergic receptor modulation) or coordination chemistry (oxalate as a chelating agent) .

- Use Gil’s pragmatic research model to iteratively test theoretical predictions against experimental data .

Q. How can researchers optimize the scalability of synthesis while maintaining reproducibility?

- Methodological Answer :

- Implement Design of Experiments (DoE) to assess critical parameters (reaction time, solvent volume, catalyst loading).

- Use membrane separation (CRDC subclass RDF2050104) for continuous purification, reducing batch-to-batch variability .

- Adhere to Beilstein Journal guidelines: Report ≤5 key syntheses in the main text; archive detailed protocols in supplementary data .

Q. What strategies mitigate instability of this compound under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

- Use kinetic modeling (Arrhenius equation) to predict degradation rates. Optimize storage in amber vials with desiccants (silica gel) under inert gas .

Methodological Resources

- Data Reproducibility : Follow ’s guidelines for experimental documentation, including raw spectral data in supplementary files .

- Theoretical Alignment : Use ’s framework to align mechanistic studies with established chemical theories (e.g., Hammond’s postulate for reaction intermediates) .

- Conflict Resolution : Apply ’s critical analysis approach to reconcile discrepancies with prior literature (e.g., contrasting solubility reports) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.